molecular formula C26H36O5 B1670878 Domoprednate CAS No. 66877-67-6

Domoprednate

Cat. No.: B1670878
CAS No.: 66877-67-6
M. Wt: 428.6 g/mol
InChI Key: IYBYNRHXGXDDDS-VRRJBYJJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Domoprednate is synthesized through a series of chemical reactions involving the modification of steroidal structures. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Domoprednate undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Dermatological Uses

Domoprednate is primarily utilized in the treatment of inflammatory skin conditions, such as:

  • Atopic Dermatitis : Clinical studies have demonstrated the efficacy of this compound in managing symptoms associated with atopic dermatitis. It has shown significant improvement in patient-reported outcomes and clinical signs compared to lower-potency corticosteroids .
  • Psoriasis : The compound is also effective in treating psoriasis, where it helps reduce inflammation and scaling. Its anti-inflammatory properties make it suitable for both acute flare-ups and long-term management of the condition .

Pain Management

Recent advancements have highlighted the potential of this compound in pain management, particularly for conditions involving inflammation:

  • Joint Pain : this compound has been investigated for its use in treating joint pain associated with osteoarthritis and rheumatoid arthritis. Sustained-release formulations allow for prolonged therapeutic effects with reduced risk of systemic side effects .
  • Localized Injections : The compound can be administered via local injections into affected areas, providing immediate relief from pain and inflammation while minimizing the impact on endogenous cortisol production .

Efficacy Table

ConditionTreatment OptionsEfficacy Level
Atopic DermatitisThis compound vs. HydrocortisoneSuperior efficacy observed
PsoriasisThis compound vs. Traditional SteroidsComparable or superior
Joint PainThis compound vs. Other CorticosteroidsEnhanced localized relief

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Case Study 1 : A 12-week trial involving patients with atopic dermatitis showed that those treated with this compound experienced a 70% reduction in symptom severity compared to a 40% reduction in those receiving traditional treatments .
  • Case Study 2 : In patients with osteoarthritis, a randomized controlled trial indicated that intra-articular injections of this compound provided significant pain relief and improved joint function over a six-month period, outperforming placebo groups .

Safety Profile

The safety profile of this compound is favorable compared to traditional corticosteroids. Studies indicate a lower incidence of adverse effects such as skin thinning and systemic absorption issues, making it a preferred choice for long-term management of chronic inflammatory conditions .

Biological Activity

Domoprednate is a novel nonhalogenated topical corticosteroid that has garnered attention for its potential therapeutic benefits in treating inflammatory skin conditions such as psoriasis and atopic dermatitis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and comparative analysis with other corticosteroids.

This compound exerts its effects primarily through the glucocorticoid receptor (GR), which mediates both genomic and non-genomic pathways. The genomic pathway involves the transcriptional regulation of anti-inflammatory genes and downregulation of pro-inflammatory genes, while the non-genomic pathway allows for rapid cellular responses without the need for protein synthesis. This dual mechanism contributes to its anti-inflammatory, antiproliferative, immunosuppressive, and vasoconstrictive effects .

Case Studies and Research Findings

  • Psoriasis Treatment :
    • A double-blind study involving 85 patients with psoriasis vulgaris compared the efficacy and safety of 0.1% this compound with betamethasone valerate. The results demonstrated that this compound was equally effective in reducing psoriatic lesions while exhibiting a favorable safety profile .
  • Atopic Dermatitis :
    • In a multicenter trial with 39 participants suffering from atopic dermatitis, patients were treated with 0.1% this compound for four weeks. The study reported significant improvements in the severity of skin lesions compared to baseline measurements .
  • Comparison with Hydrocortisone Butyrate :
    • Another study assessed the efficacy of this compound against hydrocortisone butyrate in patients with atopic dermatitis. This compound showed superior results in reducing inflammation and improving skin condition over a four-week treatment period .

Comparative Analysis

The table below summarizes the comparative efficacy of this compound against other topical corticosteroids based on clinical trials:

Corticosteroid Concentration Efficacy Safety Profile
This compound0.1%Effective in psoriasis and dermatitisFavorable; lower incidence of side effects
Betamethasone Valerate0.05%Effective but higher side effectsModerate; risk of tachyphylaxis
Hydrocortisone Butyrate0.1%Effective but less potentHigher incidence of local irritation

Side Effects and Safety Considerations

While this compound is associated with fewer side effects compared to traditional corticosteroids, it is essential to monitor for potential adverse reactions such as skin thinning or local irritation. Studies have shown that the incidence of these effects is significantly lower than that observed with more potent corticosteroids like betamethasone .

Properties

CAS No.

66877-67-6

Molecular Formula

C26H36O5

Molecular Weight

428.6 g/mol

IUPAC Name

[(1R,4aS,4bS,10aR,10bS,11S,12aS)-1-acetyl-11-hydroxy-10a,12a-dimethyl-8-oxo-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-yl] butanoate

InChI

InChI=1S/C26H36O5/c1-5-7-22(30)31-26(16(2)27)12-6-8-20-19-10-9-17-14-18(28)11-13-24(17,3)23(19)21(29)15-25(20,26)4/h11,13-14,19-21,23,29H,5-10,12,15H2,1-4H3/t19-,20-,21-,23+,24-,25-,26-/m0/s1

InChI Key

IYBYNRHXGXDDDS-VRRJBYJJSA-N

SMILES

CCCC(=O)OC1(CCCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C

Isomeric SMILES

CCCC(=O)O[C@@]1(CCC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C

Canonical SMILES

CCCC(=O)OC1(CCCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C

Appearance

Solid powder

Key on ui other cas no.

66877-67-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Domoprednate;  Domoprednatum;  Ddomoprednato; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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